molecular formula C6H4BrClN2O2 B1373824 4-Bromo-2-chloro-5-nitroaniline CAS No. 872820-00-3

4-Bromo-2-chloro-5-nitroaniline

Cat. No.: B1373824
CAS No.: 872820-00-3
M. Wt: 251.46 g/mol
InChI Key: OZMQSRBHILCYPE-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-nitroaniline: is an organic compound with the molecular formula C6H4BrClN2O2 . It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by bromine, chlorine, and nitro groups. This compound is known for its applications in various fields, including organic synthesis and material science.

Mechanism of Action

Mode of Action

It’s known that nitroanilines can undergo a series of reactions, including nitration, bromination, and conversion from the nitro group to an amine . These reactions can alter the compound’s interaction with its targets, leading to changes in their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-chloro-5-nitroaniline . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-nitroaniline typically involves a multi-step process:

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.

    Substitution: Sodium methoxide in methanol, or potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Reduction: 4-Bromo-2-chloro-5-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 4-Bromo-2-chloro-5-nitrosoaniline or 4-Bromo-2-chloro-5-dinitroaniline.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-5-nitroaniline is unique due to the presence of all three substituents (bromine, chlorine, and nitro groups) on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity patterns that are distinct from other similar compounds.

Properties

IUPAC Name

4-bromo-2-chloro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMQSRBHILCYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681512
Record name 4-Bromo-2-chloro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872820-00-3
Record name 4-Bromo-2-chloro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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